molecular formula C24H24N6O2S B10902330 1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone

1-{4-Amino-6-methyl-2-[5-methyl-4-(morpholin-4-yl)-2-phenylthieno[2,3-d]pyrimidin-6-yl]pyrimidin-5-yl}ethanone

Cat. No.: B10902330
M. Wt: 460.6 g/mol
InChI Key: NVZMMUHPDDLQHR-UHFFFAOYSA-N
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Description

1-[4-AMINO-6-METHYL-2-(5-METHYL-4-MORPHOLINO-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL)-5-PYRIMIDINYL]-1-ETHANONE is a complex organic compound that features a unique structure combining multiple heterocyclic rings

Preparation Methods

The synthesis of 1-[4-AMINO-6-METHYL-2-(5-METHYL-4-MORPHOLINO-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL)-5-PYRIMIDINYL]-1-ETHANONE involves several steps:

    Formation of the Thienopyrimidine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Morpholino Group: This is achieved through nucleophilic substitution reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving the use of catalysts to facilitate the formation of the desired product.

Industrial production methods would likely involve optimization of these steps to maximize yield and purity, potentially using continuous flow reactors and other advanced techniques to ensure consistent production.

Chemical Reactions Analysis

1-[4-AMINO-6-METHYL-2-(5-METHYL-4-MORPHOLINO-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL)-5-PYRIMIDINYL]-1-ETHANONE undergoes various chemical reactions:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols.

Scientific Research Applications

1-[4-AMINO-6-METHYL-2-(5-METHYL-4-MORPHOLINO-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL)-5-PYRIMIDINYL]-1-ETHANONE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Studies: It is used in research to understand its interactions with various biological targets, including enzymes and receptors.

    Chemical Biology: The compound is employed in studies aimed at elucidating the mechanisms of action of similar compounds and their effects on biological systems.

Mechanism of Action

The mechanism of action of 1-[4-AMINO-6-METHYL-2-(5-METHYL-4-MORPHOLINO-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL)-5-PYRIMIDINYL]-1-ETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

1-[4-AMINO-6-METHYL-2-(5-METHYL-4-MORPHOLINO-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL)-5-PYRIMIDINYL]-1-ETHANONE can be compared with other similar compounds, such as:

    Thienopyrimidines: These compounds share the thienopyrimidine core and exhibit similar chemical properties.

    Morpholino Derivatives: Compounds with morpholino groups often have comparable biological activities and chemical reactivity.

    Pyrimidine Derivatives: These compounds are structurally related and can provide insights into the unique properties of the target compound.

The uniqueness of 1-[4-AMINO-6-METHYL-2-(5-METHYL-4-MORPHOLINO-2-PHENYLTHIENO[2,3-D]PYRIMIDIN-6-YL)-5-PYRIMIDINYL]-1-ETHANONE lies in its combination of these structural elements, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N6O2S

Molecular Weight

460.6 g/mol

IUPAC Name

1-[4-amino-6-methyl-2-(5-methyl-4-morpholin-4-yl-2-phenylthieno[2,3-d]pyrimidin-6-yl)pyrimidin-5-yl]ethanone

InChI

InChI=1S/C24H24N6O2S/c1-13-17-23(30-9-11-32-12-10-30)28-21(16-7-5-4-6-8-16)29-24(17)33-19(13)22-26-14(2)18(15(3)31)20(25)27-22/h4-8H,9-12H2,1-3H3,(H2,25,26,27)

InChI Key

NVZMMUHPDDLQHR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC2=NC(=NC(=C12)N3CCOCC3)C4=CC=CC=C4)C5=NC(=C(C(=N5)N)C(=O)C)C

Origin of Product

United States

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